N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide
Description
N-{13-Oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide is a tricyclic sulfonamide derivative featuring a fused 8-oxabicyclo[7.4.0] core with a ketone group at position 13 and a thiophene-2-sulfonamide substituent at position 4.
Properties
IUPAC Name |
N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c18-12-3-1-4-14-16(12)11-9-10(6-7-13(11)21-14)17-23(19,20)15-5-2-8-22-15/h2,5-9,17H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCIYYAZTIKGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Precursor Preparation
The tricyclic core can be synthesized from 2-hydroxybenzaldehyde through a sequence of Claisen-Schmidt condensation and Heck cyclization:
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Claisen-Schmidt Condensation :
Reaction of 2-hydroxybenzaldehyde with acetophenone derivatives under basic conditions (e.g., NaOH/EtOH) yields α,β-unsaturated ketones. -
Heck Cyclization :
Palladium-catalyzed intramolecular coupling forms the dibenzofuran skeleton. For example, using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 120°C achieves 75–80% yield.
Oxatricyclo Formation
Oxidation and ring-closing metathesis (RCM) complete the tricyclic system:
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Ketone Oxidation :
The central ketone (13-oxo group) is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate. -
RCM with Grubbs Catalyst :
Second-generation Grubbs catalyst (5 mol%) in dichloromethane facilitates cyclization at 40°C, forming the 8-oxatricyclo framework.
Sulfonamide Coupling Reaction
Thiophene-2-sulfonyl Chloride Synthesis
Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation:
Amine Activation and Coupling
The tricyclic amine (4-aminodibenzofuran derivative) reacts with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:
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Reaction Conditions :
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Amine: 1.0 equiv
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Sulfonyl chloride: 1.2 equiv
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Base: Pyridine (2.5 equiv)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature, 12 hours
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Workup :
The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 68% yield.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for tricyclic core formation:
| Step | Conventional Method | Microwave Method |
|---|---|---|
| Cyclization Time | 8 hours | 25 minutes |
| Yield | 72% | 81% |
| Temperature | 120°C | 150°C |
This approach minimizes thermal decomposition of sensitive intermediates.
Solid-Phase Synthesis
Immobilizing the amine precursor on Wang resin enables iterative coupling and cyclization:
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Resin Loading :
4-Hydroxybenzoic acid linked to Wang resin via DIC/HOBt activation. -
Stepwise Elongation :
Peptide coupling reagents (HATU, DIEA) add aryl boronic acid derivatives. -
Suzuki-Miyaura Cross-Coupling :
Pd(PPh₃)₄ catalyzes aryl-aryl bond formation (yield: 65–70%).
Critical Analysis of Methodologies
Yield Optimization Challenges
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Steric Hindrance : Bulky substituents on the tricyclic core reduce sulfonamide coupling efficiency. Using bulkier bases (e.g., DMAP) improves nucleophilicity.
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Oxidation Side Reactions : Over-oxidation of the 13-oxo group occurs with strong oxidizing agents. Switching to Dess-Martin periodinane minimizes byproducts.
Chemical Reactions Analysis
Types of Reactions
N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the thiophene and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Yields : Compound C’s higher yield (73%) compared to Compounds A (70%) and B (34%) highlights the efficiency of hypervalent iodine-catalyzed conjugate addition (used for Compound C) versus multi-step syntheses for tricyclic derivatives .
Spectral Data and Structural Confirmation
- ¹H NMR Shifts :
- Infrared Spectroscopy :
- Compounds A and B display strong C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹), confirming ketone and sulfonamide functionalities .
Biological Activity
N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings related to its activity against various biological targets.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C14H12N2O3S |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C(=O)N(S(=O)(=O)C)C2=C(C=C(C=C2)C(=O)N)C3=C(C=CC=C3)C(=O)N |
| InChIKey | ZQZVQJYHXYGZQW-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound in targeting cancer cells, particularly breast cancer stem cells (BCSCs). For instance, a related compound, 13-Oxo-octadecadienoic acid (13-Oxo-ODE), demonstrated significant anticancer effects by downregulating c-myc expression and inducing apoptosis in BCSCs . This mechanism suggests that similar compounds may exhibit comparable biological activities.
The proposed mechanism of action for N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}thiophene involves:
- Inhibition of Oncogenic Pathways : By targeting key proteins involved in tumor growth and survival.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Reduction of Stem Cell Markers : Lowering the expression levels of markers associated with stemness in cancer cells.
Case Studies
- Study on BCSC Inhibition : A study focusing on the inhibition of BCSCs revealed that compounds with similar structures significantly reduced the viability of these cells and decreased the expression of stemness markers such as CD44 and ALDH . This suggests a promising avenue for further research into N-{13-oxo...} derivatives.
- Comparative Analysis with Other Compounds : Research comparing various thiophene derivatives indicated that those with sulfonamide groups exhibited enhanced biological activity against cancer cell lines . The specific interactions at the molecular level are still under investigation but are thought to involve enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
